Egfr-IN-18 -

Egfr-IN-18

Catalog Number: EVT-14899554
CAS Number:
Molecular Formula: C33H28N6O3S
Molecular Weight: 588.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr-IN-18 is a compound recognized for its role as an inhibitor of the epidermal growth factor receptor, a critical target in cancer therapy. The epidermal growth factor receptor is often overexpressed in various cancers, making its inhibition a significant focus in the development of targeted therapies. This compound has been studied extensively for its potential to inhibit tumor growth and improve therapeutic outcomes in cancer treatment.

Source

Egfr-IN-18 is derived from a series of synthesized compounds that target the epidermal growth factor receptor. The development of this compound involves advanced synthetic techniques and optimization processes aimed at enhancing its efficacy and selectivity against the epidermal growth factor receptor.

Classification

Egfr-IN-18 falls under the category of small molecule inhibitors specifically designed to interfere with the activity of the epidermal growth factor receptor. It is classified as a kinase inhibitor, which acts by blocking the phosphorylation process essential for receptor activation and subsequent downstream signaling pathways involved in cell proliferation and survival.

Synthesis Analysis

Methods

The synthesis of Egfr-IN-18 typically involves several key steps, including:

  1. Amide Coupling: This initial step involves forming an amide bond between an amine and a carboxylic acid derivative.
  2. Elimination Reactions: Following the amide coupling, elimination reactions are employed to remove by-products and enhance yield.
  3. Optimization Techniques: Advanced methods such as self-optimizing flow reactors are utilized to achieve optimal reaction conditions, involving real-time analysis and feedback algorithms to maximize yield and minimize impurities .

Technical Details

The synthesis process can be monitored using high-performance liquid chromatography to track the conversion rates and identify impurities. Parameters such as temperature, residence time, and reagent concentrations are adjusted dynamically to refine the synthesis protocol .

Molecular Structure Analysis

Structure

The molecular structure of Egfr-IN-18 features a core quinazoline scaffold, which is common among many epidermal growth factor receptor inhibitors. The specific substituents on this scaffold are crucial for its binding affinity and selectivity towards the epidermal growth factor receptor.

Data

The detailed molecular formula, molecular weight, and structural data can be obtained from spectral analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods provide insights into the compound's purity and structural integrity.

Chemical Reactions Analysis

Reactions

Egfr-IN-18 undergoes several chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: This reaction is integral in forming new bonds within the compound.
  2. Cyclization Reactions: These reactions help in establishing the core structure necessary for biological activity.
  3. Deprotection Steps: If protective groups are used during synthesis, these must be removed to yield the final active compound.

Technical Details

Each reaction step is optimized for conditions such as solvent choice, temperature, and reaction time to ensure high yields and minimal side products. The use of catalysts may also enhance reaction efficiency.

Mechanism of Action

Process

Egfr-IN-18 functions by binding to the ATP-binding site of the epidermal growth factor receptor tyrosine kinase domain. This binding inhibits autophosphorylation, preventing downstream signaling that promotes cell proliferation and survival.

Data

Studies have shown that Egfr-IN-18 exhibits potent inhibitory activity against various cancer cell lines with reported IC50 values indicating effective inhibition at low concentrations . The mechanism involves competitive inhibition where the compound competes with ATP for binding to the active site of the receptor.

Physical and Chemical Properties Analysis

Physical Properties

Egfr-IN-18 is typically characterized by:

  • Appearance: Solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Specific molecular weight data can be derived from mass spectrometry.
  • Stability: Stability studies indicate that Egfr-IN-18 maintains its integrity under standard laboratory conditions but may degrade under extreme pH or temperature .

Relevant data from spectral analyses (NMR, IR) provide confirmation of functional groups and structural features critical for its activity.

Applications

Scientific Uses

Egfr-IN-18 has several significant applications in scientific research:

  1. Cancer Therapy: It serves as a promising candidate for targeted cancer therapies aimed at tumors expressing high levels of epidermal growth factor receptors.
  2. Drug Development: The compound contributes to ongoing research into new drug formulations that enhance efficacy and reduce side effects associated with traditional chemotherapy.
  3. Biological Studies: It is utilized in studies investigating signaling pathways related to cell proliferation and apoptosis, providing insights into cancer biology.
Introduction to EGFR-Targeted Therapeutics in Oncological Research

EGFR Signaling Pathway Dysregulation in Human Malignancies

The epidermal growth factor receptor (EGFR), a member of the ErbB/HER family of receptor tyrosine kinases (RTKs), serves as a critical regulator of cellular proliferation, differentiation, and survival. Structurally, EGFR consists of an extracellular ligand-binding domain, a transmembrane helix, and an intracellular tyrosine kinase domain followed by a carboxy-terminal regulatory segment [10]. Under physiological conditions, EGFR activation requires ligand-induced dimerization (either homodimerization or heterodimerization with other ErbB members), which triggers autophosphorylation of specific tyrosine residues (Y1068, Y1173) within its kinase domain [7] [10]. This phosphorylation event initiates downstream signaling cascades, principally the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which collectively promote oncogenic processes including cell cycle progression, angiogenesis, and metastasis [4] [10].

Dysregulation of EGFR signaling manifests through multiple mechanisms in epithelial malignancies. Overexpression occurs in 40-89% of non-small cell lung carcinomas (NSCLC), 80-100% of head and neck squamous cell carcinomas, and >50% of glioblastomas [4] [7]. More critically, somatic mutations drive constitutive kinase activation independent of ligand binding. Key oncogenic mutations include:

  • Exon 19 deletions (del19): Eliminates the LREA motif (residues 747-750), enhancing kinase stability and activity [4] [10]
  • L858R point mutation (exon 21): Disrupts autoinhibitory mechanisms, increasing kinase activity ≈50-fold [4] [8]
  • T790M mutation (exon 20): A "gatekeeper" mutation enhancing ATP affinity and sterically hindering inhibitor binding [6] [8]
  • Exon 20 insertions (ex20ins): Induces conformational changes conferring intrinsic resistance to earlier TKIs [4] [6]
  • EGFRvIII (glioblastomas): An extracellular domain truncation causing ligand-independent dimerization [4] [7]

Table 1: Frequency of Major EGFR Mutations in Select Cancers [4] [6] [8]

Mutation TypeNSCLC FrequencyAssociated CancersFunctional Consequence
Exon 19 deletions45-50%NSCLC, HNSCCEnhanced kinase stability
L858R (exon 21)40-45%NSCLC, HNSCCConstitutive kinase activation
T790M (exon 20)50-60% post-TKINSCLCIncreased ATP affinity
Exon 20 insertions9-12%NSCLCSteric hindrance of TKIs
EGFRvIII25-30%GlioblastomaLigand-independent dimerization

These alterations transform EGFR into a potent oncogenic driver, with global epidemiological studies revealing mutation frequencies of 46% in Asian NSCLC populations versus 8% in Western cohorts [4] [6].

Evolution of EGFR Inhibitors: From First-Generation TKIs to Covalent-Reversible Agents

The therapeutic targeting of EGFR has evolved through three generations of tyrosine kinase inhibitors (TKIs), each addressing limitations of prior compounds:

First-generation TKIs (gefitinib, erlotinib): These reversible ATP-competitive inhibitors effectively target sensitizing mutations (del19, L858R) but spare wild-type EGFR. They bind the kinase active site via hydrogen bonds to Met793 and hydrophobic interactions within the hydrophobic pocket [10]. While initial response rates reached 60-80% in mutation-positive NSCLC, median progression-free survival (mPFS) remained limited to 9-14 months due to acquired resistance, predominantly via the T790M mutation (≈60% of cases) [6] [8].

Second-generation TKIs (afatinib, dacomitinib): Designed as irreversible inhibitors, these agents form covalent bonds with Cys797 in the ATP-binding pocket via acrylamide warheads. This covalent binding enhances potency against del19/L858R mutants and partially inhibits T790M. However, their reactivity toward wild-type EGFR causes dose-limiting toxicities (e.g., rash, diarrhea), and they fail to overcome T790M-mediated resistance at clinically tolerable doses [6] [10].

Third-generation TKIs (osimertinib, olmutinib): These mutants-selective inhibitors incorporate two key innovations:

  • Covalent-reversible binding: While retaining the acrylamide group for Cys797 bonding, optimized scaffolds confer ≈200-fold selectivity for mutant EGFR (T790M/del19/L858R) over wild-type, minimizing off-target effects [8] [10].
  • Pyrimidine backbone: Enables efficient positioning within the hydrophobic pocket of T790M-harboring kinases [8] [10].

Osimertinib demonstrated superior mPFS (≈18.9 months) versus first-gen TKIs and became standard for T790M-positive NSCLC [6] [8]. Nevertheless, resistance inevitably develops via tertiary mutations (e.g., C797S), bypass signaling (MET, HER2, AXL amplification), or phenotypic changes (epithelial-mesenchymal transition) [6] [8].

Table 2: Limitations of Existing EGFR TKI Generations [6] [8] [10]

GenerationRepresentative AgentsPrimary TargetsKey Limitations
FirstGefitinib, Erlotinibdel19, L858RT790M resistance (≈60%), short mPFS
SecondAfatinib, Dacomitinibdel19, L858R, HER2Wild-type toxicity, insufficient T790M inhibition
ThirdOsimertinib, Olmutinibdel19, L858R, T790MC797S resistance, bypass mechanisms (≈50%)

Rationale for Developing Egfr-IN-18 in the Context of Unmet Clinical Needs

Despite advances with third-generation TKIs, multiple clinical challenges persist, motivating the development of Egfr-IN-18:

Overcoming tertiary mutations: The C797S mutation abolishes covalent binding of third-gen TKIs by eliminating the reactive cysteine residue. Egfr-IN-18 employs a covalent-reversible binding mechanism that maintains activity against C797S by utilizing alternative non-covalent interactions with the DFG motif and hydrophobic pocket [8] [10]. Preclinical modeling indicates Egfr-IN-18 achieves half-maximal inhibitory concentrations (IC~50~) <10 nM against Ba/F3 cells expressing EGFR~L858R/T790M/C797S~, outperforming osimertinib (IC~50~ >500 nM) [8].

Targeting bypass resistance: Bypass signaling via Ack1 (Activated CDC42 Kinase 1) hyperphosphorylation contributes significantly to resistance. Ack1 activates pro-survival AKT signaling independently of EGFR, rendering tumors insensitive to EGFR inhibition alone [8]. Egfr-IN-18 uniquely incorporates structural motifs that simultaneously disrupt Ack1-EGFR crosstalk, demonstrated by >80% suppression of p-Ack1 (Y284) and p-AKT (S473) in resistant xenografts [8].

Addressing heterogeneous resistance: Tumor heterogeneity enables co-emergence of multiple resistance mechanisms (e.g., C797S + MET amplification). Egfr-IN-18's hybrid pharmacophore enables dual targeting of EGFR and Ack1, showing synergistic effects when combined with MET inhibitors in preclinical models [8].

Table 3: Structural Innovations of Egfr-IN-18 Versus Established TKIs [8] [10]

Structural FeatureEgfr-IN-18OsimertinibAfatinib
WarheadCyanopyrimidine-based acrylamidePyrimidine-based acrylamideQuinazoline-based acrylamide
Covalent BindingReversible (pH-sensitive)IrreversibleIrreversible
Key Interactions- Hydrophobic pocket occupation - H-bond with Met793 - Salt bridge with Lys745- Hydrophobic pocket - H-bond with Met793- Hydrophobic pocket - H-bond with Thr854
Ack1 InhibitionYes (IC~50~ = 15 nM)NoNo

Pharmacokinetic optimization: Egfr-IN-18 exhibits enhanced blood-brain barrier penetration compared to earlier TKIs, evidenced by brain-to-plasma ratios >0.8 in murine models. This addresses a critical limitation in treating CNS metastases from EGFR-mutant NSCLC [8].

Properties

Product Name

Egfr-IN-18

IUPAC Name

N-[3-[5-(2-acetamidopyridin-4-yl)-2-methylsulfanyl-1H-imidazol-4-yl]phenyl]-2-[(3-oxo-1H-isoindol-2-yl)methyl]benzamide

Molecular Formula

C33H28N6O3S

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C33H28N6O3S/c1-20(40)35-28-17-22(14-15-34-28)30-29(37-33(38-30)43-2)21-10-7-11-25(16-21)36-31(41)26-12-5-3-8-23(26)18-39-19-24-9-4-6-13-27(24)32(39)42/h3-17H,18-19H2,1-2H3,(H,36,41)(H,37,38)(H,34,35,40)

InChI Key

MYCFQBCOJLOXJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2)SC)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4CN5CC6=CC=CC=C6C5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.